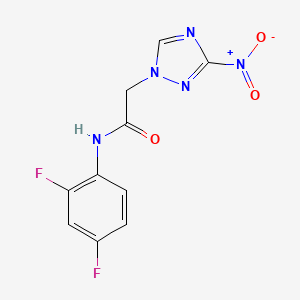![molecular formula C19H20F2N4O B5665701 (1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)
(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex diazabicyclo compounds, similar to the one , often involves intricate synthetic routes designed to introduce specific functional groups, such as difluoropyridinyl carbonyl and pyridinylmethyl, into the bicyclic framework. For instance, the discovery and synthesis of related alpha 7 nicotinic acetylcholine receptor agonists showcase the strategic incorporation of heterocyclic components to achieve desired pharmacological activities (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds is critical in determining their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography provide detailed insights into the compound's geometry, including bond lengths, angles, and conformations, which are pivotal for understanding its reactivity and binding properties. An example of structural elucidation can be seen in the analysis of related compounds, where hydrogen bonding and crystal packing patterns were investigated (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
Diazabicyclo compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and transformations under oxidative or reductive conditions. Such chemical behaviors are instrumental in further chemical modifications and the synthesis of derivative compounds with tailored functionalities (Shainyan et al., 2014).
Physical Properties Analysis
The physical properties of diazabicyclo compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the compound's application in synthesis and formulation. For instance, the solubility in various solvents determines its reactivity and suitability in different chemical reactions and applications (Guan et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, is essential for manipulating diazabicyclo compounds for specific purposes. These properties dictate the compound's behavior in chemical syntheses and its interactions with biological systems, thereby determining its potential applications in medicinal chemistry and material science (Scanio et al., 2011).
Eigenschaften
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O/c20-15-6-17(21)18(23-8-15)19(26)25-11-14-3-4-16(25)12-24(10-14)9-13-2-1-5-22-7-13/h1-2,5-8,14,16H,3-4,9-12H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCFSFCFIPSCY-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=C(C=C(C=N3)F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=C(C=C(C=N3)F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B5665624.png)


![(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5665643.png)


![9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5665657.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5665665.png)

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)
